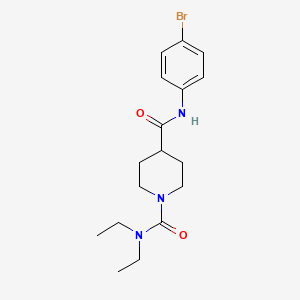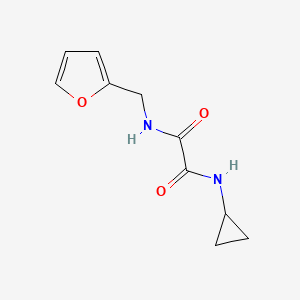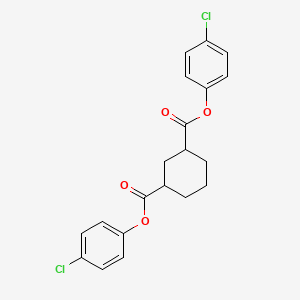![molecular formula C14H17NO2 B5917620 N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5917620.png)
N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. These include the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of certain signaling pathways that are involved in cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide in lab experiments include its potent anti-cancer properties, its ability to induce apoptosis, and its potential to modulate certain signaling pathways. However, the compound also has some limitations. It is a synthetic compound and may not be readily available for all researchers. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the research of N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Conclusion:
This compound is a synthetic compound that has shown promising anti-cancer properties in scientific research. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth. The compound has several advantages and limitations for lab experiments, and future research could focus on identifying its specific targets and exploring its potential applications in other fields.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide involves several steps. The first step involves the reaction of 2-furylcarbinol with triethylamine to form 2-furylmethyltriethylammonium iodide. The second step involves the reaction of this intermediate with tricyclo[3.2.1.0~2,4~]oct-3-ene-3-carboxylic acid to form the desired compound.
Applications De Recherche Scientifique
N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)tricyclo[3.2.1.02,4]octane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(15-7-10-2-1-5-17-10)13-11-8-3-4-9(6-8)12(11)13/h1-2,5,8-9,11-13H,3-4,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHVNPVMJWEUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5917537.png)

![3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917543.png)
![N'-[2-(benzyloxy)benzylidene]-2-[4-(benzyloxy)phenoxy]acetohydrazide](/img/structure/B5917551.png)
![1-isopropylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5917554.png)
methyl]amino}carbonyl)amino]benzoate](/img/structure/B5917559.png)
![N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5917588.png)
![6-methoxytetrazolo[1,5-b]pyridazine](/img/structure/B5917591.png)
![2,2'-[oxybis(4,1-phenylenethio)]diacetic acid](/img/structure/B5917594.png)
![4-{4-[(3-furylmethyl)thio]-3-nitrobenzoyl}morpholine](/img/structure/B5917598.png)


![7-[2-(4-fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5917633.png)
![1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5917636.png)